Cas no 1245906-70-0 (Potassium (2-chloropyrimidin-5-yl)trifluoroborate)

Potassium (2-chloropyrimidin-5-yl)trifluoroborate Chemical and Physical Properties
Names and Identifiers
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- Potassium (2-chloropyrimidin-5-yl)trifluoroborate
- B-2382
- Potassium 2-chloropyrimidine-5-trifluoroborate
- X1791
- potassium,(2-chloropyrimidin-5-yl)-trifluoroboranuide
- MFCD09993194
- potassium;(2-chloropyrimidin-5-yl)-trifluoroboranuide
- EN300-7375240
- AKOS015892589
- POTASSIUM (2-CHLOROPYRIMIDIN-5-YL)TRIFLUOROBORANUIDE
- DTXSID00682507
- potassium(2-chloropyrimidin-5-yl)trifluoroborate
- SY112969
- AS-68035
- Potassium 2-chloropyrimidine-5-trifluoroborate, 97%
- SB60560
- N12345
- DB-361515
- Potassium (2-chloropyrimidin-5-yl)(trifluoro)borate(1-)
- Potassium (2-Chloro-5-pyrimidinyl)trifluoroborate
- 1245906-70-0
-
- MDL: MFCD09993194
- Inchi: InChI=1S/C4H2BClF3N2.K/c6-4-10-1-3(2-11-4)5(7,8)9;/h1-2H;/q-1;+1
- InChI Key: JAUMZIPHWMCSIJ-UHFFFAOYSA-N
- SMILES: C1=C(C=NC(=N1)Cl)[B-](F)(F)F.[K+]
Computed Properties
- Exact Mass: 219.95900
- Monoisotopic Mass: 219.959
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 139
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.8A^2
Experimental Properties
- Melting Point: 282-286 °C
- PSA: 25.78000
- LogP: 1.18440
Potassium (2-chloropyrimidin-5-yl)trifluoroborate Security Information
- Hazard Category Code: 22-36/37/38
- Safety Instruction: 26
-
Hazardous Material Identification:
- Storage Condition:Room temperature
Potassium (2-chloropyrimidin-5-yl)trifluoroborate Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Potassium (2-chloropyrimidin-5-yl)trifluoroborate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RW224-250mg |
Potassium (2-chloropyrimidin-5-yl)trifluoroborate |
1245906-70-0 | 97% | 250mg |
¥407.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RW224-250mg |
Potassium (2-chloropyrimidin-5-yl)trifluoroborate |
1245906-70-0 | 97% | 250mg |
¥286.9 | 2023-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P46440-1g |
Potassium (2-chloropyrimidin-5-yl)trifluoroborate |
1245906-70-0 | 1g |
¥906.0 | 2021-09-04 | ||
Chemenu | CM167121-5g |
Potassium (2-chloropyrimidin-5-yl)trifluoroborate |
1245906-70-0 | 95% | 5g |
$410 | 2021-06-16 | |
Matrix Scientific | 094382-5g |
Potassium (2-chloropyrimidin-5-yl)trifluoroborate, 95+% |
1245906-70-0 | 95+% | 5g |
$945.00 | 2023-09-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P46440-250mg |
Potassium (2-chloropyrimidin-5-yl)trifluoroborate |
1245906-70-0 | 250mg |
¥356.0 | 2021-09-04 | ||
abcr | AB317341-1 g |
Potassium (2-chloropyrimidin-5-yl)trifluoroborate, 95%; . |
1245906-70-0 | 95% | 1g |
€138.50 | 2023-01-23 | |
abcr | AB317341-5 g |
Potassium (2-chloropyrimidin-5-yl)trifluoroborate, 95%; . |
1245906-70-0 | 95% | 5g |
€279.10 | 2022-06-02 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P180549-1g |
Potassium (2-chloropyrimidin-5-yl)trifluoroborate |
1245906-70-0 | 95% | 1g |
¥337.90 | 2023-09-01 | |
Matrix Scientific | 094382-1g |
Potassium (2-chloropyrimidin-5-yl)trifluoroborate, 95+% |
1245906-70-0 | 95+% | 1g |
$336.00 | 2023-09-06 |
Potassium (2-chloropyrimidin-5-yl)trifluoroborate Related Literature
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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5. Back matter
Additional information on Potassium (2-chloropyrimidin-5-yl)trifluoroborate
Potassium (2-chloropyrimidin-5-yl)trifluoroborate: A Comprehensive Overview
Potassium (2-chloropyrimidin-5-yl)trifluoroborate, with the CAS number 1245906-70-0, is a unique organometallic compound that has garnered significant attention in the field of organic synthesis and materials science. This compound, often abbreviated as K-PyCl-TfB, is a trifluoroborate salt derived from a pyrimidine derivative. The pyrimidine ring, a six-membered heterocyclic structure containing nitrogen atoms at positions 1 and 3, forms the core of this molecule. The substitution at position 2 with a chlorine atom introduces additional electronic and steric effects, which are critical for its reactivity and applications.
The trifluoroborate anion (BF3−) is a weakly coordinating anion that enhances the reactivity of the cationic species in various chemical reactions. This makes Potassium (2-chloropyrimidin-5-yl)trifluoroborate particularly useful in organocatalysis and transition metal-catalyzed reactions. Recent studies have highlighted its role as an effective catalyst in asymmetric synthesis, where it facilitates the formation of chiral centers with high enantioselectivity.
One of the most notable advancements involving this compound is its application in the synthesis of bioactive molecules. Researchers have demonstrated that Potassium (2-chloropyrimidin-5-yl)trifluoroborate can act as a versatile building block for constructing complex heterocyclic frameworks. For instance, it has been employed in the construction of pyrazolo[1,5-a]pyrimidine derivatives, which exhibit potent anti-inflammatory and anticancer activities. These findings underscore its potential in drug discovery and development.
In addition to its catalytic applications, Potassium (2-chloropyrimidin-5-yl)trifluoroborate has also found utility in materials science. Its ability to coordinate with transition metals such as palladium and platinum has led to its use in designing metalloporphyrins and metallophthalocyanines. These materials are being explored for their potential applications in optoelectronics and catalysis due to their unique electronic properties.
The synthesis of Potassium (2-chloropyrimidin-5-yl)trifluoroborate typically involves a two-step process: first, the preparation of the pyrimidine derivative through nucleophilic substitution or cyclization reactions, followed by its conversion into the trifluoroborate salt using potassium trifluoroborate (KBF4). This method ensures high purity and stability of the final product, which is essential for its subsequent applications.
Recent research has also focused on understanding the mechanistic aspects of reactions involving Potassium (2-chloropyrimidin-5-yl)trifluoroborate. Computational studies have provided insights into the electronic structure of the molecule and its interaction with other reactants. These studies have revealed that the trifluoroborate anion plays a crucial role in stabilizing transition states during catalytic cycles, thereby enhancing reaction efficiency.
In conclusion, Potassium (2-chloropyrimidin-5-yl)trifluoroborate is a multifaceted compound with diverse applications in organic synthesis, catalysis, and materials science. Its unique chemical properties and reactivity make it an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an even more significant role in advancing chemical science and technology.
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